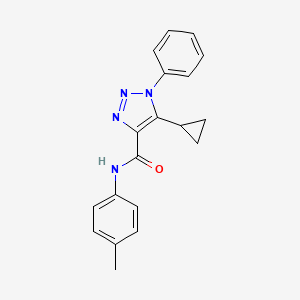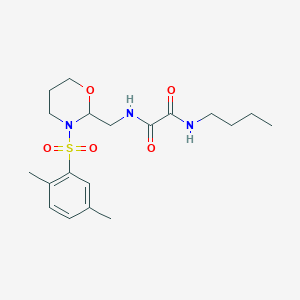
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is a chemical compound with the molecular formula C8H6ClFINO and a molecular weight of 313.5 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated acetamide derivative. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide typically involves the reaction of 4-fluoro-2-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluoro-2-iodoaniline+chloroacetyl chloride→this compound
Chemical Reactions Analysis
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated acetamides on biological systems. It can serve as a probe to study enzyme interactions and protein modifications.
Medicine: While not used directly as a drug, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its potential as a lead compound for drug development.
Industry: In industrial research, the compound is used to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its halogenated structure suggests that it may interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide can be compared with other halogenated acetamides, such as:
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with different halogen substitution patterns, which can lead to different chemical and biological properties.
2-Chloro-N-(2-fluoro-4-iodophenyl)acetamide:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-2-iodophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFINO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSPMSECBCNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)
![[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol](/img/structure/B2401329.png)


![methyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2401336.png)


![5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2401339.png)




![2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)

